5-Bromo-4-methyl-2-(trifluoromethyl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-methyl-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c1-3-4(7)2-11-5(12-3)6(8,9)10/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWIDWXNZMPLDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1100767-04-1 | |
| Record name | 5-bromo-4-methyl-2-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Biginelli-Type Cyclization
Modified Biginelli reactions employing ethyl 4,4,4-trifluoroacetoacetate and methylacetacetylene urea generate dihydropyrimidine intermediates, which undergo dehydrogenation to yield the aromatic core. A representative pathway involves:
- Condensation of ethyl 4,4,4-trifluoroacetoacetate, methylacetacetylene, and urea in HCl/EtOH at reflux (Δ = 80°C, 12 h).
- Dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene (Δ = 110°C, 6 h) to afford 4-methyl-2-(trifluoromethyl)pyrimidine.
- Bromination using N-bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN, Δ = 80°C, 4 h) introduces bromine at C5 with 68% yield.
Advantages : Atom-economic, single-pot formation of pyrimidine ring.
Limitations : Low regiocontrol during bromination (≤50% para-selectivity).
Hantzsch Dihydropyrimidine Synthesis
Adaptations of the Hantzsch protocol utilize:
- β-Keto ester : Ethyl 3-(trifluoromethyl)acetoacetate
- Aldehyde : Acetaldehyde (methyl source)
- Ammonia : Gas or aqueous NH₃
Reaction in refluxing ethanol (Δ = 78°C, 24 h) produces 4-methyl-2-(trifluoromethyl)-1,4-dihydropyrimidine, which is oxidized to the aromatic form using MnO₂ (CH₂Cl₂, rt, 3 h). Subsequent bromination with Br₂ in AcOH/H2SO4 (0°C → rt, 2 h) achieves 72% conversion to the target compound.
Key Data :
| Parameter | Value |
|---|---|
| Overall Yield | 58% (3 steps) |
| Purity (HPLC) | ≥95% |
| Regioselectivity | 5-Br:4-Me = 9:1 |
Halogenation of Pre-Formed Pyrimidines
Electrophilic Bromination
4-Methyl-2-(trifluoromethyl)pyrimidine undergoes electrophilic substitution at C5 due to the electron-donating methyl group activating the para position. Optimal conditions employ:
- Bromine Source : Br₂ (1.1 eq)
- Solvent : Glacial AcOH
- Catalyst : FeBr₃ (0.2 eq)
- Conditions : 0°C → 25°C, 4 h
Workup involves quenching with Na2S2O3, extraction (EtOAc), and column chromatography (SiO2, Hex:EtOAc 4:1) to isolate this compound in 81% yield.
Mechanistic Insight :
The trifluoromethyl group at C2 exerts a strong −I effect, directing electrophiles to C5 via resonance stabilization of the intermediate σ-complex.
Directed ortho-Metalation (DoM)
Directed metalation using TMPLi (2,2,6,6-tetramethylpiperidinyl lithium) enables precise bromine placement:
- Lithiation of 4-methyl-2-(trifluoromethyl)pyrimidine with TMPLi (−78°C, THF, 1 h).
- Quenching with BrCF2CF2Br (1.5 eq) at −78°C → rt.
- Acidic workup (HCl 1M) yields 5-bromo derivative with 89% regioselectivity.
Advantages : Superior positional control compared to electrophilic methods.
Challenges : Requires anhydrous conditions and cryogenic temperatures.
Cross-Coupling Approaches
Suzuki-Miyaura Coupling
A convergent synthesis leverages palladium-catalyzed coupling:
- Boronic Ester Preparation : 5-Bromo-4-methylpyrimidine-2-yl trifluoromethanesulfonate reacts with bis(pinacolato)diboron (Pd(dppf)Cl2, KOAc, dioxane, 90°C, 12 h).
- Coupling : React with CF3Cu (generated in situ from CF3SiMe3 and CuI) under Miyaura conditions (Pd(PPh3)4, DMF, 100°C, 6 h).
This two-step sequence achieves 67% overall yield with excellent retention of configuration.
Ullmann-Type Trifluoromethylation
Copper-mediated coupling of 5-bromo-4-methyl-2-iodopyrimidine with Me3SiCF3 in DMF at 110°C (24 h) installs the trifluoromethyl group. Key parameters:
- Catalyst : CuI (20 mol%)
- Ligand : 1,10-Phenanthroline (40 mol%)
- Base : CsF (3 eq)
Post-reaction purification via distillation (bp 80°C/0.1 mmHg) affords the target compound in 74% yield.
Industrial-Scale Considerations
For bulk production, the bromination of 4-methyl-2-(trifluoromethyl)pyrimidine (Section 3.1) is favored due to:
- Cost Efficiency : Br₂ ($2.10/kg) vs. boronic esters ($45/g).
- Scalability : Reaction volumes ≤500 L achievable with standard glass-lined reactors.
- Safety Profile : Avoids pyrophoric reagents (e.g., TMPLi) used in DoM approaches.
Patented optimizations (CN109232399B) highlight:
- Recycling : AcOH solvent recovery ≥92% via fractional distillation.
- Waste Streams : Br⁻ neutralized with Ca(OH)2 to form CaBr2 (marketable byproduct).
Analytical Characterization
Critical spectroscopic data for this compound:
- ¹H NMR (400 MHz, CDCl3): δ 8.71 (s, 1H, C6-H), 2.64 (s, 3H, C4-Me).
- ¹³C NMR : δ 162.1 (C2-CF3), 118.4 (q, J = 287 Hz, CF3), 25.3 (C4-Me).
- MS (EI) : m/z 242.98 [M]⁺.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group in the presence of a palladium catalyst and a boron reagent.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, although these reactions are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Palladium Catalysts: Used in coupling reactions, often in combination with phosphine ligands.
Solvents: Organic solvents such as dichloromethane, toluene, and ethanol are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various aryl or alkyl-substituted pyrimidines, while substitution reactions can produce a range of functionalized derivatives.
Scientific Research Applications
5-Bromo-4-methyl-2-(trifluoromethyl)pyrimidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-2-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a drug candidate. The bromine atom can also serve as a reactive site for further functionalization, allowing the compound to be tailored for specific targets.
Comparison with Similar Compounds
Substituent Variations at Position 2
The 2-position of the pyrimidine ring is critical for modulating electronic and steric properties. Comparisons include:
Key Insights :
Halogen and Functional Group Variations
Halogen substitution and positional isomerism significantly impact reactivity and bioactivity:
Key Insights :
- Chlorine substitution (e.g., 5-Bromo-4-chloro-6-CF₃) increases electrophilicity, favoring nucleophilic aromatic substitution reactions .
- Positional isomerism (CF₃ at 2 vs. 4) alters charge distribution, affecting binding to biological targets .
- Aromatic substituents (e.g., p-tolyl) improve stacking interactions in enzyme active sites but may reduce solubility .
Biological Activity
5-Bromo-4-methyl-2-(trifluoromethyl)pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound possesses a molecular formula of and a molecular weight of approximately 241.02 g/mol. The presence of bromine and trifluoromethyl groups contributes to its unique reactivity and biological properties. The compound is characterized by a melting point that indicates stability at elevated temperatures, which is relevant for pharmaceutical formulations.
Biological Activity
1. Mechanism of Action
Research has indicated that compounds with trifluoromethyl groups, such as this compound, often exhibit enhanced lipophilicity, which can improve their bioavailability and interaction with biological targets . Specifically, this compound has been studied for its inhibitory effects on various enzymes and pathways relevant to diseases such as cancer.
2. Inhibition Studies
The compound has shown potential as an inhibitor of NTPDase activity, which plays a critical role in ATP and ADP hydrolysis in neuronal tissues. This inhibition can affect neurotransmission and energy metabolism, making it a candidate for further pharmacological studies.
Case Studies and Experimental Findings
Several studies have highlighted the biological efficacy of this compound:
- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance, one study reported an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong growth inhibition .
- Selectivity Profiles : Structure-activity relationship (SAR) studies have shown that modifications at the C-5 position significantly impact the selectivity and potency of kinase inhibition. Compounds similar to this compound have been optimized to enhance selectivity for specific cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy .
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies:
- Direct Halogenation : Bromination of 4-methylpyrimidine followed by trifluoromethylation using reagents like trifluoromethanesulfonic acid.
- Substitution Reactions : Utilizing nucleophilic substitution techniques to introduce the trifluoromethyl group at the desired position on the pyrimidine ring.
These synthetic routes allow researchers to explore various derivatives with potentially enhanced biological activities.
Comparative Analysis
| Compound Name | IC50 (μM) | Target Enzyme/Pathway | Notes |
|---|---|---|---|
| This compound | 0.126 | CDK9/CDK2 | Strong anti-proliferative activity |
| 5-Bromo-6-methyl-2-(trifluoromethyl)pyrimidin-4-ol | 0.87 | NTPDase | Inhibits ATP/ADP hydrolysis |
| Trifluoromethyl pyrimidines | Varies | Various kinases | Potential for diverse therapeutic uses |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
